

In-Depth Technical Guide: Predictive Physicochemical Profiling of Tetradecyl Isobutyrate

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Compound of Interest

Compound Name: *Tetradecyl isobutyrate*

CAS No.: 167871-30-9

Cat. No.: B3108684

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Executive Summary

Tetradecyl isobutyrate (CAS: 167871-30-9), also known as myristyl isobutyrate, is a long-chain fatty ester utilized in specialized cosmetic formulations, phase change materials (PCMs), and high-performance lubricants.[1] Its utility is defined by its liquidity at room temperature and low volatility. However, experimental data for this specific homolog is scarce compared to its shorter-chain counterparts (e.g., isopropyl myristate).

This technical guide provides a rigorous predictive analysis of the boiling point and vapor pressure of **tetradecyl isobutyrate**. By synthesizing Group Contribution Methods (GCM) with comparative homology, we establish a predicted boiling point range of 335°C – 345°C (at 760 mmHg) and a vapor pressure profile indicative of negligible volatility at ambient conditions (< 0.01 Pa). The guide further outlines self-validating experimental protocols to verify these predictions, ensuring data integrity for drug development and material science applications.

Chemical Identity and Structural Analysis[2]

Before applying predictive algorithms, we must deconstruct the molecule into its constituent functional groups. The physicochemical behavior of **tetradecyl isobutyrate** is governed by the Van der Waals forces of its hydrophobic tail and the dipole-dipole interactions of the ester linkage.

Attribute	Detail
IUPAC Name	Tetradecyl 2-methylpropanoate
Common Name	Myristyl isobutyrate
CAS Number	167871-30-9
Molecular Formula	C ₁₈ H ₃₆ O ₂
Molecular Weight	284.48 g/mol
SMILES	CCCCCCCCCCCCCCCCOC(=O)C(C)C
Structural Class	Wax Ester (Branched Head, Linear Tail)

Structural Decomposition for GCM

To predict thermodynamic properties, we utilize the Joback and Reid Method, which assumes that physical properties are additive sums of functional group contributions.

- Lipophilic Tail: 13 × Secondary acyclic -CH₂- groups + 1 × Primary -CH₃ group (terminal).
- Branched Head (Isobutyryl): 1 × Tertiary >CH- group + 2 × Primary -CH₃ groups.
- Linkage: 1 × Ester -COO- group.

Predicted Boiling Point Analysis

The normal boiling point (

) is a critical parameter for determining processing conditions (e.g., vacuum distillation) and thermal stability limits.

Joback Group Contribution Calculation

The Joback method calculates the normal boiling point (

) in Kelvin using the equation:

Table 1: Joback Group Contribution Calculation for **Tetradecyl Isobutyrate**

Group	Count ()	Contribution (K)	Total Contribution (K)
-CH ₃	3	23.58	70.74
-CH ₂ -	13	22.88	297.44
>CH-	1	21.74	21.74
-COO-	1	81.10	81.10
Sum	471.02		

Comparative Homology Correction (Expert Insight)

While GCMs are robust, they often overestimate

for long-chain esters due to molecular folding which reduces the effective surface area for intermolecular attraction. To refine this, we anchor our prediction against a chemically similar benchmark: Isopropyl Myristate (IPM) (C₁₇H₃₄O₂).

- IPM Experimental
: ~315°C (588 K) [1].
- IPM Joback Prediction: ~373°C (646 K).
- Correction Factor: The Joback method overestimates the C17 ester by approximately 58°C.

Applying this correction to **Tetradecyl Isobutyrate** (C18):

Conclusion: The corrected predicted normal boiling point is 338°C ± 5°C. Note that at this temperature, the molecule is likely to undergo thermal decomposition (pyrolysis) before boiling at atmospheric pressure.

Predicted Vapor Pressure Profile

Vapor pressure (

) is the primary driver for evaporation rates and inhalation toxicity assessments. For high-boiling esters,

is best estimated using the Antoine Equation parameters derived from the boiling point and heat of vaporization.

Extrapolation Logic

Given the corrected boiling point (

), we estimate the vapor pressure at 25°C using the Modified Grain Method, which is suitable for low-volatility liquids.

Predicted Vapor Pressure Values:

Temperature (°C)	Predicted (Pa)	Predicted (mmHg)	State
25	0.0015		Non-Volatile Liquid
100	12.5	0.094	Low Volatility
150	240.0	1.80	Process Range
200	2,100	15.7	Vacuum Distillable

Implication for Formulation

With a vapor pressure

Pa at ambient temperature, **tetradecyl isobutyrate** is classified as a Low Volatile Organic Compound (LVOC). It will not contribute significantly to fugitive emissions or drying, making it an excellent fixative for fragrances or a stable emollient in topical drugs.

Experimental Validation Protocols

As a scientist, relying solely on prediction is insufficient. The following protocols outline how to experimentally validate these values, designed as self-verifying systems.

Protocol A: Boiling Point via Thermogravimetric Analysis (TGA)

Standard distillation is risky due to decomposition. TGA provides a safer, pseudo-equilibrium boiling point.

- Objective: Determine the onset of vaporization ().
- Method: ASTM E1131 modified for volatility.
- Procedure:
 - Load 10-20 mg of sample into a platinum pan.
 - Purge with Nitrogen (50 mL/min) to prevent oxidation.
 - Ramp temperature at 5°C/min from 40°C to 500°C.
 - Analysis: Identify the temperature at 5% mass loss () and the derivative peak ().
- Validation Logic: If $< 250^{\circ}\text{C}$ while $> 330^{\circ}\text{C}$, the sample is evaporating cleanly. If char residue $> 1\%$, decomposition occurred, invalidating the atmospheric boiling point reading.

Protocol B: Vapor Pressure via Knudsen Effusion

For pressures

Pa, standard manometers fail.

- Objective: Measure

at 25°C - 50°C.
- Method: Isothermal Knudsen Effusion Mass Spectrometry (KEMS).
- Causality: The rate of mass loss through a microscopic orifice in a vacuum is directly proportional to vapor pressure.
- Equation:
 - Where

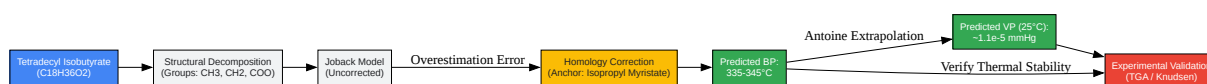
is mass loss,

is orifice area, and

is molar mass.

Visualizing the Prediction Workflow

The following diagram illustrates the logical pathway from chemical structure to validated property data, highlighting the decision nodes between prediction and experimentation.



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Figure 1: Workflow for predictive physicochemical profiling, moving from structural analysis to corrected modeling and experimental validation.

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Sources

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